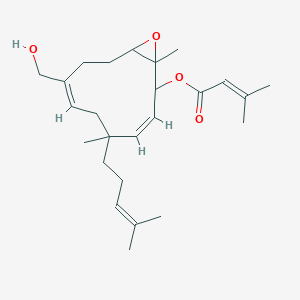

Vibsanin A

Descripción

Propiedades

Número CAS |

72506-14-0 |

|---|---|

Fórmula molecular |

C25H38O4 |

Peso molecular |

402.6 g/mol |

Nombre IUPAC |

[(1R,2R,3E,5S,7E,11R)-8-(hydroxymethyl)-1,5-dimethyl-5-(4-methylpent-3-enyl)-12-oxabicyclo[9.1.0]dodeca-3,7-dien-2-yl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C25H38O4/c1-18(2)8-7-13-24(5)14-11-20(17-26)9-10-22-25(6,29-22)21(12-15-24)28-23(27)16-19(3)4/h8,11-12,15-16,21-22,26H,7,9-10,13-14,17H2,1-6H3/b15-12+,20-11+/t21-,22-,24+,25+/m1/s1 |

Clave InChI |

FUGMARDYCOVINL-UXJPQKNOSA-N |

SMILES isomérico |

CC(=CCC[C@]\1(C/C=C(\CC[C@@H]2[C@@](O2)([C@@H](/C=C1)OC(=O)C=C(C)C)C)/CO)C)C |

SMILES canónico |

CC(=CCCC1(CC=C(CCC2C(O2)(C(C=C1)OC(=O)C=C(C)C)C)CO)C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Vibsanin A |

Origen del producto |

United States |

Foundational & Exploratory

Vibsanin A: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vibsanin A, a natural product, and its analogues have emerged as promising anti-cancer agents. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a Heat Shock Protein 90 (HSP90) inhibitor and a Protein Kinase C (PKC) activator. Through the inhibition of HSP90, this compound disrupts the stability of a multitude of oncogenic client proteins, leading to their degradation and the subsequent attenuation of critical cancer-promoting signaling pathways. Concurrently, its ability to activate PKC provides a distinct therapeutic avenue, particularly in the context of acute myeloid leukemia (AML), where it promotes cellular differentiation and sensitizes cancer cells to existing therapies. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on its anti-proliferative effects, and detailed experimental methodologies for key assays.

Core Mechanism of Action: Dual Inhibition and Activation

The primary mechanism of action of this compound and its analogues, such as this compound analog C (VAC), is the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous client proteins involved in oncogenesis.[1][2][3] By targeting HSP90, this compound leads to the proteasomal degradation of these client proteins, thereby simultaneously disrupting multiple signaling pathways essential for cancer cell proliferation, survival, and metastasis.

In a distinct but complementary mechanism, this compound has been identified as a novel activator of Protein Kinase C (PKC).[1][4] This activity is particularly significant in the context of acute myeloid leukemia (AML), where this compound-mediated PKC activation leads to the induction of myeloid differentiation, a key therapeutic goal in this malignancy.[4][5]

Data Presentation: Anti-Proliferative Activity

Quantitative data on the anti-proliferative effects of this compound analogues demonstrate their potential as anti-cancer agents. The following table summarizes the available IC50 values.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| Vibsanin C analogue 29 | HL-60 | Human promyelocytic leukemia | - | [6] |

| Vibsanin C analogue 31 | HL-60 | Human promyelocytic leukemia | 0.27 | [6] |

Note: While this compound analog C (VAC) is reported to have the strongest anti-proliferative activity among this compound analogs, specific IC50 values across a panel of cancer cell lines were not available in the reviewed literature.[2][3]

Signaling Pathways

HSP90 Inhibition Pathway

This compound, by inhibiting HSP90, leads to the degradation of a wide array of client proteins. This includes key components of several oncogenic signaling pathways. The diagram below illustrates the general mechanism of HSP90 inhibition and its downstream consequences.

JAK/STAT Pathway (Downstream of HSP90)

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade in many cancers. JAK2, a key component of this pathway, is a known client protein of HSP90. Inhibition of HSP90 is therefore expected to lead to the degradation of JAK2 and subsequent inhibition of STAT3 phosphorylation and signaling.

PKC Activation Pathway in AML

In acute myeloid leukemia (AML) cells, this compound acts as a PKC activator, sensitizing these cells to tyrosine kinase inhibitors (TKIs) and inducing differentiation. This involves the upregulation of the tyrosine kinase Lyn and subsequent activation of the Raf/MEK/ERK signaling cascade.[1][4]

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to elucidate the mechanism of action of this compound. These protocols are based on standard laboratory practices and should be optimized for specific experimental conditions.

HSP90-Mediated Luciferase Refolding Assay

This assay assesses the ability of a compound to inhibit the HSP90-dependent refolding of denatured luciferase.

Workflow Diagram:

Methodology:

-

Preparation of Denatured Luciferase: Recombinantly express and purify firefly luciferase. Denature the luciferase by heating at 42°C for 10-15 minutes in a suitable buffer.

-

Refolding Reaction: In a 96-well plate, prepare a reaction mixture containing rabbit reticulocyte lysate (as a source of HSP90 and its co-chaperones), an ATP-regenerating system, and the denatured luciferase.

-

Compound Treatment: Add varying concentrations of this compound (or a known HSP90 inhibitor as a positive control) or vehicle (e.g., DMSO) to the wells.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for protein refolding.

-

Luminescence Measurement: Add luciferin substrate to each well and immediately measure the luminescence using a plate reader. A decrease in luminescence in the presence of this compound indicates inhibition of HSP90-mediated refolding.[7]

Western Blot Analysis of HSP90 Client Proteins

This method is used to determine the effect of this compound on the protein levels of HSP90 clients.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., JAK2, STAT3, p-STAT3) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the band intensity of the client protein in this compound-treated samples indicates degradation.

In Vitro Protein Kinase C (PKC) Activity Assay

This assay measures the ability of this compound to directly activate PKC.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine a PKC-specific peptide substrate, a lipid activator (phosphatidylserine and diacylglycerol), and purified PKC enzyme in an appropriate assay buffer.

-

Compound Addition: Add this compound or a known PKC activator (e.g., PMA) to the reaction mixture.

-

Initiation of Kinase Reaction: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for 10-15 minutes.

-

Termination and Measurement: Spot the reaction mixture onto P81 phosphocellulose paper to stop the reaction. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter. An increase in radioactivity indicates PKC activation.[8][9]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound for a specified duration (e.g., 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.[10]

-

Conclusion

This compound demonstrates a compelling multi-faceted mechanism of action against cancer cells. Its primary role as an HSP90 inhibitor provides a broad-spectrum anti-cancer strategy by destabilizing numerous oncoproteins. Furthermore, its ability to activate PKC opens up novel therapeutic possibilities, particularly in the treatment of AML by promoting differentiation and enhancing the efficacy of other targeted therapies. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this compound and its analogues as potential clinical candidates. Further research is warranted to fully elucidate the quantitative aspects of its apoptotic effects and to explore its efficacy in in vivo models for a wider range of malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of this compound analog as a novel HSP90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Identification of triciribine as a novel myeloid cell differentiation inducer | PLOS One [journals.plos.org]

- 6. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A method for measuring protein kinase C activity in permeabilized T lymphocytes by using peptide substrates. Evidence for multiple pathways of kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Throughput Assay for the Identification of Hsp90 Inhibitors Based on Hsp90-Dependent Refolding of Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

Vibsanin A: A Deep Dive into its Signaling Pathways and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vibsanin A, a naturally occurring diterpenoid, has emerged as a promising small molecule with significant anti-cancer properties. Its multifaceted mechanism of action, primarily centered on the activation of Protein Kinase C (PKC) and inhibition of Heat Shock Protein 90 (HSP90), triggers a cascade of downstream signaling events that ultimately lead to cell differentiation, cell cycle arrest, and apoptosis in various cancer models. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects through two primary, well-documented mechanisms:

-

Protein Kinase C (PKC) Activation: this compound is a potent activator of PKC, a family of serine/threonine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.[1]

-

Heat Shock Protein 90 (HSP90) Inhibition: this compound and its analogs have been identified as inhibitors of HSP90, a molecular chaperone essential for the stability and function of numerous oncogenic proteins.[2][3]

These primary actions initiate a series of downstream signaling cascades that collectively contribute to the anti-neoplastic activity of this compound.

Quantitative Data: Anti-Proliferative Activity

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Vibsanin B Derivative (Compound 3) | SK-BR-3 (Breast Cancer) | 1.19 | [4] |

| MCF-7 (Breast Cancer) | 1.80 | [4] | |

| Vibsanin C Derivative (Compound 29) | HL-60 (Leukemia) | 0.39 | [5] |

| Vibsanin C Derivative (Compound 31) | HL-60 (Leukemia) | 0.27 | [5] |

Note: This table summarizes data for Vibsanin derivatives. Further research is needed to establish a comprehensive IC50 profile for this compound.

Key Signaling Pathways Modulated by this compound

PKC-ERK-c-Myc Pathway in Myeloid Leukemia Differentiation

A primary and well-elucidated signaling pathway initiated by this compound involves the activation of PKC, leading to the differentiation of myeloid leukemia cells. This pathway proceeds as follows:

-

PKC Activation: this compound directly activates PKC.

-

ERK Pathway Induction: Activated PKC leads to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK) pathway.

-

c-Myc Downregulation: The activation of the ERK pathway results in the decreased expression of the oncoprotein c-Myc.

-

Cell Differentiation: The downregulation of c-Myc is a critical event that triggers the differentiation of myeloid leukemia cells, such as HL-60, into a more mature, less proliferative state.[6]

This compound-induced PKC-ERK-c-Myc signaling cascade.

HSP90 Inhibition and Anti-Proliferative Effects

This compound and its analogs exhibit anti-proliferative activity through the inhibition of HSP90. The mechanism involves:

-

HSP90 Inhibition: this compound analogs, such as VAC, directly inhibit the chaperone function of HSP90.[2][3]

-

Client Protein Degradation: Inhibition of HSP90 leads to the destabilization and subsequent degradation of its client proteins, many of which are crucial for cancer cell survival and proliferation (e.g., Akt, Raf-1, CDK4).

-

Cell Cycle Arrest and Apoptosis: The loss of these key client proteins disrupts multiple signaling pathways, ultimately leading to cell cycle arrest and the induction of apoptosis.

Mechanism of HSP90 inhibition by this compound.

Induction of Apoptosis

While the precise apoptotic pathways triggered by this compound are still under investigation, evidence suggests that its derivatives can induce apoptosis through the mitochondrial-mediated pathway. This typically involves:

-

Modulation of Bcl-2 Family Proteins: A decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in pro-apoptotic proteins (e.g., Bax).

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Leading to the release of cytochrome c.

-

Caspase Activation: Cytochrome c release initiates the activation of a caspase cascade (e.g., caspase-9 and caspase-3), which executes the apoptotic program.

A derivative of Vibsanin C has been shown to promote HL-60 cell apoptosis via the mitochondrial-mediated pathway.[5]

Proposed mitochondrial-mediated apoptosis by Vibsanin C derivative.

Potential Crosstalk with STAT3 Signaling

While direct evidence linking this compound to the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is currently limited, the known mechanisms of this compound suggest potential for crosstalk.

-

PKC-STAT3 Link: PKC isoforms have been shown to interact with and modulate STAT3 activity.[7] Given that this compound is a potent PKC activator, it is plausible that it could indirectly influence STAT3 phosphorylation and transcriptional activity.

-

HSP90-STAT3 Relationship: STAT3 is a known client protein of HSP90. Therefore, by inhibiting HSP90, this compound could lead to the degradation of STAT3, thereby inhibiting its downstream signaling.

Further research is warranted to elucidate the precise nature of the relationship between this compound and the STAT3 signaling pathway.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the anti-proliferative effects of this compound.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

Workflow for MTT-based cell viability assay.

In Vitro PKC Kinase Activity Assay

This protocol provides a general framework for measuring the effect of this compound on PKC activity.

Materials:

-

Purified PKC enzyme

-

This compound

-

PKC substrate (e.g., a specific peptide or histone H1)

-

Assay buffer (containing lipids like phosphatidylserine and diacylglycerol for activation)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PKC substrate, and either this compound at various concentrations or a vehicle control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

An increase in radioactivity compared to the control indicates PKC activation by this compound.[9][10]

HSP90 ATPase Activity Assay

This is a common method to assess the inhibitory effect of compounds on HSP90's ATPase activity.

Materials:

-

Recombinant human HSP90 protein

-

This compound

-

Assay buffer (e.g., HEPES buffer containing KCl, MgCl₂, and BSA)

-

ATP

-

Malachite green-based phosphate detection reagent

Procedure:

-

Pre-incubate HSP90 with various concentrations of this compound or a known HSP90 inhibitor (positive control) in the assay buffer in a 96-well plate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 37°C for a specific time (e.g., 60-90 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based detection reagent.

-

Read the absorbance at a wavelength of ~620-650 nm.

-

A decrease in absorbance compared to the control indicates inhibition of HSP90 ATPase activity.[11][12]

Cell Differentiation Assay in HL-60 Cells

This protocol is used to assess the ability of this compound to induce differentiation in leukemia cells.

Materials:

-

HL-60 cells

-

This compound

-

Complete RPMI-1640 medium

-

All-trans retinoic acid (ATRA) or Phorbol 12-myristate 13-acetate (PMA) as positive controls

-

Fluorescently labeled antibodies against cell surface markers (e.g., CD11b, CD14)

-

Flow cytometer

-

May-Grünwald-Giemsa stain

-

Microscope

Procedure:

-

Culture HL-60 cells in complete medium.

-

Treat the cells with this compound (e.g., 1-10 µM), positive controls (ATRA or PMA), and a vehicle control for 72-96 hours.[13]

-

Morphological Assessment:

-

Prepare cytospin slides of the cells.

-

Stain the slides with May-Grünwald-Giemsa stain.

-

Observe morphological changes indicative of differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, condensed chromatin) under a microscope.

-

-

Flow Cytometry for Surface Marker Expression:

-

Harvest the cells and wash with PBS.

-

Incubate the cells with fluorescently labeled anti-CD11b and anti-CD14 antibodies.

-

Analyze the cells using a flow cytometer to quantify the percentage of cells expressing these differentiation markers.[14]

-

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells (including floating and adherent cells) and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would indicate a G1 cell cycle arrest.[15]

Conclusion and Future Directions

This compound is a compelling natural product with significant potential as an anti-cancer agent. Its ability to concurrently activate PKC and inhibit HSP90 provides a powerful, multi-pronged attack on cancer cell signaling networks. The downstream consequences, including the induction of differentiation in leukemia cells and the promotion of cell cycle arrest and apoptosis, underscore its therapeutic promise.

Future research should focus on:

-

Establishing a comprehensive anti-proliferative profile of this compound across a broader panel of cancer cell lines.

-

Elucidating the specific downstream targets and signaling nodes affected by this compound-induced PKC activation in different cancer contexts.

-

Investigating the detailed molecular mechanisms of this compound-induced apoptosis, including the involvement of specific caspases and Bcl-2 family members.

-

Exploring the potential interaction between this compound and the STAT3 signaling pathway to uncover novel therapeutic avenues.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

A deeper understanding of these aspects will be crucial for the translation of this compound from a promising lead compound into a clinically viable therapeutic agent.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Cell Cycle [cyto.purdue.edu]

- 11. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide on the Natural Source and Isolation of Vibsanin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation protocols for Vibsanin A, a bioactive vibsane-type diterpenoid. The document details the primary plant source, established extraction and purification methodologies, and available quantitative and spectroscopic data. Furthermore, a proposed biosynthetic pathway and a detailed isolation workflow are presented through diagrams to facilitate a deeper understanding for research and development purposes.

Natural Source of this compound

This compound is a naturally occurring diterpenoid predominantly isolated from the leaves of Viburnum odoratissimum Ker Gawl., a plant belonging to the Adoxaceae family.[1][2] This evergreen shrub, commonly known as sweet viburnum, is native to Asia and has been utilized in traditional medicine.[2][3] Bioassay-guided fractionation of extracts from the leaves of V. odoratissimum has been instrumental in identifying this compound as a piscicidal compound.[4][5]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Viburnum odoratissimum typically employs a multi-step process involving extraction, solvent partitioning, and column chromatography. The following protocol is synthesized from established methodologies.[4]

2.1. Plant Material Collection and Extraction

-

Plant Material: Fresh leaves of Viburnum odoratissimum (43 kg) are collected.

-

Extraction: The leaves are extracted with methanol at room temperature. The methanolic extract is then concentrated under reduced pressure to yield an aqueous concentrate.

2.2. Solvent Partitioning

-

The aqueous concentrate is successively partitioned with benzene and ethyl acetate.

-

The piscicidal activity, indicative of the presence of this compound, is primarily found in the benzene extract.

2.3. Column Chromatography

-

Initial Fractionation: The benzene extract is subjected to column chromatography on silica gel. Elution is performed with a stepwise gradient of ethyl acetate in chloroform (increasing in 5% increments).

-

Isolation of this compound containing fractions: Fractions exhibiting piscicidal activity are further purified. These are typically eluted with 20% and 30% acetone in a similar silica gel column chromatography setup.[4]

-

Fine Purification: Further purification is achieved through gradient elution chromatography on a silicic acid-Celite (1:1) mixture using a solvent system of increasing percentages of ether in n-hexane (e.g., 34-41% ether).[4] this compound is identified in the fractions by its UV absorbance and a characteristic purple color upon spraying with 5% vanillin in sulfuric acid on a TLC plate.[4]

Quantitative Data

While the foundational study by Kawazu (1980) details the isolation of several vibsanines, specific quantitative yield and purity data for this compound are not explicitly provided. The study focused on the isolation and characterization of a series of related compounds. The yield of a related compound, Vibsanin B, was reported as 3.9 g from 43 kg of fresh leaves.[4]

Table 1: Spectroscopic Data for this compound

| Data Type | Observed Characteristics |

| ¹H NMR | Data used for structural elucidation, but specific chemical shifts and coupling constants are not detailed in available literature. |

| ¹³C NMR | Data used for structural elucidation, but specific chemical shifts are not detailed in available literature. |

| Mass Spec. | Molecular ion peak and fragmentation pattern used for determining the molecular formula and structural features. Specific m/z values and relative intensities are not fully reported.[6][7] |

Mandatory Visualizations

The biosynthesis of vibsane-type diterpenoids, including this compound, is believed to start from the universal diterpene precursor, Geranylgeranyl pyrophosphate (GGPP). The pathway likely involves a series of cyclization and oxidation reactions catalyzed by specific enzymes.

Caption: Proposed biosynthetic pathway of this compound from GGPP.

The following diagram illustrates the key steps in the bioassay-guided isolation of this compound from Viburnum odoratissimum.

Caption: Bioassay-guided isolation workflow for this compound.

References

- 1. Viburnum odoratissimum / Species Page / Plant Atlas [florida.plantatlas.usf.edu]

- 2. Viburnum odoratissimum - Wikipedia [en.wikipedia.org]

- 3. [Chemistry and biological activities of Viburnum odoratissimum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

The Uncharted Path: A Technical Guide to the Biosynthesis of Vibsanin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vibsanin A, a complex vibsane-type diterpenoid isolated from plants of the Viburnum genus, has garnered significant interest due to its unique 11-membered ring structure and potential biological activities. Despite numerous successful total syntheses that have conquered its intricate architecture, the natural biosynthetic pathway of this compound remains largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding, outlining a proposed biosynthetic pathway based on established principles of diterpene biosynthesis. Furthermore, it details representative experimental protocols for the key enzyme families likely involved—diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs). This document aims to serve as a foundational resource for researchers seeking to elucidate the precise enzymatic steps and genetic underpinnings of this compound biosynthesis, a critical step towards its potential biotechnological production and the development of novel therapeutic agents.

Introduction

This compound is a structurally intriguing natural product belonging to the vibsane family of diterpenoids.[1] These compounds are exclusively found in a few Viburnum species.[2] The complex, multi-chiral framework of vibsane-type diterpenoids has made them challenging targets for synthetic chemists.[1] While these synthetic endeavors have provided elegant solutions to its chemical construction, the biological route to this compound within the plant remains to be fully elucidated. Understanding this biosynthetic pathway is paramount for several reasons: it can unlock the potential for metabolic engineering to produce this compound and related compounds in heterologous systems, provide insights into the evolution of chemical diversity in the plant kingdom, and potentially reveal novel enzymes with unique catalytic capabilities.

This guide synthesizes the current, albeit limited, knowledge to propose a biosynthetic pathway for this compound and provides a toolkit of established experimental methodologies for its eventual elucidation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to follow the general scheme for diterpenoid biosynthesis in plants, originating from the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The pathway can be conceptually divided into three main stages: cyclization, oxidation, and esterification.

Stage 1: Cyclization of Geranylgeranyl Diphosphate (GGPP)

The initial and often rate-limiting step in diterpenoid biosynthesis is the cyclization of the linear GGPP precursor into a complex carbocyclic skeleton. This reaction is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). For this compound, a hypothetical diTPS in Viburnum is proposed to catalyze a complex cyclization cascade to form the characteristic 11-membered ring of the vibsane skeleton. This would likely proceed through a series of carbocationic intermediates.

Stage 2: Oxidative Functionalization

Following the formation of the initial diterpene scaffold, a series of oxidative modifications are typically introduced by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the regio- and stereospecific hydroxylation of the hydrocarbon backbone, which is crucial for the final structure and biological activity of the molecule. In the proposed pathway for this compound, multiple CYP-catalyzed oxidation steps are anticipated to install the various hydroxyl and carbonyl functionalities present on the vibsane core.

Stage 3: Esterification

The final step in the proposed biosynthesis of this compound is the esterification of a hydroxyl group on the vibsane core.[3] This reaction would be catalyzed by an acyltransferase, which would attach the characteristic side chain to complete the structure of this compound.

A plausible biosynthetic pathway for this compound is depicted in the following diagram:

Quantitative Data

As the biosynthetic pathway for this compound has not been experimentally elucidated, no specific quantitative data for the involved enzymes currently exists in the public domain. The following tables present a template with representative data from well-characterized diterpenoid biosynthetic pathways to illustrate the types of quantitative information that would be generated through the experimental protocols described in the subsequent section.

Table 1: Hypothetical Kinetic Parameters of a Viburnum Diterpene Synthase

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| GGPP | 5.2 ± 0.8 | 0.15 ± 0.02 | 2.9 x 104 |

Table 2: Hypothetical Product Profile of a Viburnum Diterpene Synthase

| Product | Relative Abundance (%) |

| Vibsane Skeleton A | 75 ± 5 |

| Isomer B | 15 ± 3 |

| Byproduct C | 10 ± 2 |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require the identification and functional characterization of the key enzymes involved. The following are detailed, representative protocols for the heterologous expression and in vitro characterization of plant diterpene synthases and cytochrome P450s.

Heterologous Expression and Purification of a Candidate Diterpene Synthase

This protocol describes the expression of a candidate diTPS from Viburnum in E. coli and its subsequent purification.[4]

-

Gene Cloning: The coding sequence of the candidate diTPS gene, identified through transcriptomic analysis of Viburnum tissue, is codon-optimized for E. coli expression and synthesized. The gene is then cloned into a suitable expression vector (e.g., pET28a) containing an N-terminal His6-tag for affinity purification.

-

Transformation: The expression construct is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Protein Expression: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, which is grown overnight at 37°C. This starter culture is then used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 16°C.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The diTPS is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange and Concentration: The purified protein is concentrated and the buffer is exchanged to a storage buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using an ultrafiltration device. Protein concentration is determined using a Bradford assay, and the purity is assessed by SDS-PAGE.

In Vitro Assay of Diterpene Synthase Activity

This protocol outlines the procedure to determine the enzymatic activity and product profile of the purified diTPS.[5]

-

Reaction Setup: The standard assay mixture (500 µL) contains assay buffer (25 mM HEPES, pH 7.3, 100 mM KCl, 10 mM MgCl₂, 10% glycerol, and 5 mM DTT), 10 µM GGPP as the substrate, and 5-10 µg of the purified diTPS.

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 2 hours. A control reaction with heat-inactivated enzyme is run in parallel.

-

Product Extraction: The reaction is stopped by the addition of 500 µL of n-hexane. The mixture is vortexed vigorously for 1 minute and then centrifuged to separate the phases. The upper hexane layer containing the diterpene products is carefully transferred to a new vial.

-

Sample Preparation for GC-MS: The hexane extract is concentrated under a gentle stream of nitrogen and then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Functional Characterization of a Candidate Cytochrome P450

This protocol describes a method for the functional characterization of a candidate CYP from Viburnum involved in the oxidation of the vibsane skeleton, often through co-expression with a diTPS in a heterologous host like Nicotiana benthamiana.[6]

-

Vector Construction: The coding sequences for the candidate Viburnum diTPS and CYP, along with a cytochrome P450 reductase (CPR) from a suitable plant source (e.g., Arabidopsis thaliana), are cloned into a plant expression vector system (e.g., using Golden Gate assembly).

-

Agroinfiltration: The expression constructs are transformed into Agrobacterium tumefaciens. The bacterial cultures are grown and then infiltrated into the leaves of young N. benthamiana plants.

-

Metabolite Extraction: After 5-7 days of incubation, the infiltrated leaf patches are harvested and ground in liquid nitrogen. The metabolites are extracted with an appropriate organic solvent, such as ethyl acetate.

-

LC-MS Analysis: The crude extract is filtered, dried, and resuspended in methanol for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated diterpene products. The masses of the observed products are compared with the expected masses of oxidized vibsane intermediates.

The following diagram illustrates a general workflow for the identification and characterization of enzymes in the this compound biosynthetic pathway.

Conclusion and Future Outlook

The biosynthetic pathway of this compound represents a fascinating and unsolved puzzle in natural product chemistry. While the proposed pathway provides a logical framework based on our current understanding of diterpenoid biosynthesis, its validation awaits the identification and characterization of the specific enzymes from Viburnum species. The experimental protocols detailed in this guide offer a roadmap for researchers to embark on this exciting journey of discovery.

Future research should focus on transcriptomic and genomic analyses of this compound-producing Viburnum species to identify candidate diTPS and CYP genes. Subsequent functional characterization of these enzymes will be crucial to piece together the precise enzymatic steps. The successful elucidation of the this compound biosynthetic pathway will not only be a significant scientific achievement but also pave the way for the sustainable production of this and other valuable vibsane diterpenoids for potential pharmaceutical and other applications.

References

- 1. Total synthesis of (+)-vibsanin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Heterologous expression of TPSs in E. coli and in vitro enzymatic assay [bio-protocol.org]

- 5. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Vibsanin A Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Vibsanin A, its derivatives, and analogs, focusing on their synthesis, biological activities, and mechanisms of action. The information is curated to support research and development efforts in oncology and neuroprotection.

Core Biological Activities

This compound, a vibsane-type diterpenoid, and its analogs have demonstrated a range of promising biological activities, primarily centered around anti-cancer and neuroprotective effects.

Anti-proliferative and Cytotoxic Activity

This compound and its derivatives exhibit significant anti-proliferative activity against a variety of human cancer cell lines.[1] This activity is often attributed to the induction of cell cycle arrest and apoptosis. Notably, certain analogs, such as this compound analog C (VAC), have shown potent anti-proliferative effects across multiple cancer cell lines.[1]

Induction of Myeloid Leukemia Cell Differentiation

A key therapeutic potential of this compound lies in its ability to induce the differentiation of acute myeloid leukemia (AML) cells.[2][3][4] This is a significant finding as it offers a potential therapeutic strategy to overcome the differentiation blockade characteristic of AML.[2][3] this compound has been shown to potently induce the expression of myeloid differentiation markers, such as CD11b and CD14, in AML cell lines and primary patient blasts.[2][5]

HSP90 Inhibition

Several this compound analogs have been identified as novel inhibitors of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins, making it a key target in cancer therapy. Vibsanin B derivatives, for instance, have been shown to bind to the C-terminus of HSP90, disrupting its function and exhibiting broad-spectrum anti-tumor activity.[1][6]

Neuroprotective Effects

Vibsane-type diterpenoids have also been investigated for their neurotrophic and neuroprotective properties. While direct data on this compound is limited in this area, related compounds from the Viburnum genus have shown potential in promoting neurite outgrowth, suggesting a possible avenue for future research into the neuroprotective applications of this compound analogs.[7]

Mechanism of Action: Signaling Pathways

The biological effects of this compound and its analogs are primarily mediated through the modulation of key signaling pathways, with the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) pathways playing a central role.

PKC/ERK Signaling Pathway

This compound acts as a novel activator of Protein Kinase C (PKC).[3][4] This activation is a critical step in initiating the downstream signaling cascade. Upon activation by this compound, PKC phosphorylates and activates the Raf/MEK/ERK pathway.[3][8] The activation of ERK1/2 is a consistent downstream event observed in response to this compound treatment.[9] This signaling cascade ultimately leads to the modulation of transcription factors, such as c-Myc, which are crucial for cell proliferation and differentiation.[2][4]

Quantitative Biological Activity Data

The following tables summarize the in vitro anti-proliferative and HSP90 inhibitory activities of various this compound derivatives and analogs across different human cancer cell lines.

Table 1: Anti-proliferative Activity of this compound Derivatives and Analogs (IC50, µM)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| This compound | HL-60 | Acute Promyelocytic Leukemia | ~5 | [2] |

| NB4 | Acute Promyelocytic Leukemia | ~5 | [2] | |

| This compound Analog C (VAC) | HT-29 | Colorectal Carcinoma | ~10 | [1] |

| A549 | Lung Carcinoma | ~15 | [1] | |

| HeLa | Cervical Cancer | ~12 | [1] | |

| Vibsanin B Derivative 12f | SK-BR-3 | Breast Cancer | 1.12 | [6] |

| MCF-7 | Breast Cancer | 1.80 | [1] | |

| Vibsanin C Derivative 29 | HL-60 | Acute Promyelocytic Leukemia | 0.39 | [10] |

| Vibsanin C Derivative 31 | HL-60 | Acute Promyelocytic Leukemia | 0.27 | [10] |

Table 2: HSP90 Inhibitory Activity of Vibsanin Analogs (IC50, µM)

| Compound | Assay Type | Target | IC50 (µM) | Citation |

| Vibsanin B | Luciferase Refolding | HSP90 | >20 | [1] |

| Vibsanin B Derivative 12f | Luciferase Refolding | HSP90 | ~5 | [6] |

| Vibsanin C Derivative 29 | ATPase Activity | HSP90 | 0.39 | [10] |

| Vibsanin C Derivative 31 | ATPase Activity | HSP90 | 0.27 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and its analogs.

Anti-proliferative Activity (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12][13]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for p-ERK Activation

This protocol describes the detection of phosphorylated ERK1/2 (p-ERK) in response to this compound treatment by Western blotting.[14][15][16][17]

Materials:

-

Cancer cell lines

-

This compound derivative

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the this compound derivative for the desired time points. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total ERK and a loading control (e.g., β-actin) to ensure equal protein loading.

AML Cell Differentiation Assay (Flow Cytometry)

This protocol details the analysis of myeloid differentiation markers CD11b and CD14 on AML cells treated with this compound using flow cytometry.[5][18][19][20][21][22]

Materials:

-

AML cell line (e.g., HL-60)

-

This compound

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies (e.g., FITC-anti-CD11b, PE-anti-CD14)

-

Isotype control antibodies

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat AML cells with various concentrations of this compound for 72 hours.

-

Cell Harvesting and Staining: Harvest the cells, wash with FACS buffer, and resuspend in 100 µL of FACS buffer. Add the fluorochrome-conjugated antibodies and isotype controls, and incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the percentage of CD11b and CD14 positive cells using appropriate software.

In Vitro PKC Kinase Assay

This protocol describes a method to measure the direct activation of PKC by this compound.[23][24][25][26]

Materials:

-

Recombinant human PKC isoforms

-

This compound

-

PKC substrate (e.g., myelin basic protein or a specific peptide)

-

[γ-³²P]ATP

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, recombinant PKC, PKC substrate, and this compound at various concentrations.

-

Initiate Reaction: Add [γ-³²P]ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.

-

Stop Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of incorporated ³²P using a scintillation counter.

-

Data Analysis: Determine the level of PKC activation by comparing the radioactivity of this compound-treated samples to control samples.

Synthesis of this compound Analog C (VAC)

The synthesis of this compound analogs often involves complex multi-step organic synthesis. A general strategy involves the construction of the core bicyclic or tricyclic ring system followed by the elaboration of the side chains. The specific synthesis of this compound analog C would follow a synthetic route developed for this compound, with modifications in the final steps to introduce the specific functional groups of analog C.[27] A detailed, step-by-step synthetic protocol is beyond the scope of this guide but can be found in specialized organic chemistry literature.

Conclusion

This compound and its derivatives represent a promising class of natural product-derived compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their multifaceted mechanism of action, involving the activation of the PKC/ERK signaling pathway and inhibition of HSP90, provides multiple avenues for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals to further explore the therapeutic potential of this exciting class of molecules. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds for clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound sensitizes human acute myeloid leukemia cells to tyrosine kinase inhibitor-induced myeloid differentiation via activation of PKC and upregulation of Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Product this compound Induces Differentiation of Myeloid Leukemia Cells through PKC Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Activities of Vibsanin B Derivatives: A New Class of HSP90 C-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Signaling to Extracellular Signal-regulated Kinase from ErbB1 Kinase and Protein Kinase C: FEEDBACK, HETEROGENEITY, AND GATING - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. texaschildrens.org [texaschildrens.org]

- 12. broadpharm.com [broadpharm.com]

- 13. goldbio.com [goldbio.com]

- 14. dbbiotech.com [dbbiotech.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Acute Myeloid Leukemia: Diagnosis and Evaluation by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. In vitro kinase assay [protocols.io]

- 25. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. BJOC - End game strategies towards the total synthesis of vibsanin E, 3-hydroxyvibsanin E, furanothis compound, and 3-O-methylfuranothis compound [beilstein-journals.org]

The Therapeutic Potential of Vibsanin A: A Technical Guide for Researchers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vibsanin A, a vibsane-type diterpenoid isolated from Viburnum species, has emerged as a compound of interest in oncological research. Preclinical studies have demonstrated its potential as a differentiation-inducing agent in acute myeloid leukemia (AML), offering a novel therapeutic strategy beyond conventional chemotherapy. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its anti-cancer properties. The guide summarizes available quantitative data, details key experimental methodologies, and visualizes the known signaling pathways to facilitate further research and development. While the primary focus of existing research has been on its anti-leukemic activity, this document also addresses the current, albeit limited, knowledge of its broader cytotoxic effects, and potential as an HSP90 inhibitor, while highlighting the significant gaps in our understanding of its anti-inflammatory, neuroprotective, and pharmacokinetic profiles.

Anti-Cancer Therapeutic Potential

The principal therapeutic potential of this compound, as established in the current body of scientific literature, lies in its ability to induce differentiation of myeloid leukemia cells. This represents a targeted therapeutic approach that aims to mature malignant cells into non-proliferating, functional cell types.

Induction of Myeloid Differentiation in Acute Myeloid Leukemia (AML)

This compound has been shown to potently induce the differentiation of various AML cell lines, including HL-60, NB4, and U937, as well as primary AML blasts from patients. This differentiation is characterized by morphological changes indicative of maturation and the increased expression of myeloid differentiation markers such as CD11b and CD14.

Table 1: Differentiation-Inducing Activity of this compound in AML Cell Lines

| Cell Line | Concentration | Exposure Time | Key Observations | Reference |

| HL-60 | 0.2 - 10 µmol/L | 72 hours | Dose-dependent increase in CD11b and CD14 expression, morphological changes consistent with monocytic differentiation. | [1] |

| NB4 | Not specified | Not specified | Induction of differentiation. | [1] |

| U937 | Not specified | Not specified | Induction of differentiation. | [1] |

| Primary AML Blasts | Not specified | Not specified | Induction of differentiation. | [1] |

Sensitization to Tyrosine Kinase Inhibitors (TKIs)

This compound has been demonstrated to synergize with tyrosine kinase inhibitors (TKIs) to enhance the differentiation of AML cells. This combination leads to augmented growth inhibition and G1 cell cycle arrest. This suggests a potential combination therapy strategy for AML.[2]

Mechanism of Action in AML: PKC-ERK-c-Myc Pathway

The differentiation-inducing effect of this compound in AML cells is primarily mediated through the activation of Protein Kinase C (PKC). This compound directly interacts with and activates classical PKC isoforms (α, β, γ). This activation triggers a downstream signaling cascade involving the Raf/MEK/ERK pathway, which in turn leads to a decrease in the expression of the oncoprotein c-Myc, a key regulator of cell proliferation and differentiation.[1]

Cytotoxicity Against Cancer Cell Lines

Direct cytotoxic data for this compound across a broad range of cancer cell lines is limited in the currently available literature. The primary focus has been on its differentiation-inducing properties rather than its direct cell-killing effects.

However, a study on a synthetic analog, This compound analog C (VAC) , has demonstrated anti-proliferative activity against several human cancer cell lines, suggesting that the vibsanin scaffold may have broader cytotoxic potential.

Table 2: Anti-proliferative Activity of this compound Analog C (VAC)

| Cell Line | Cancer Type | IC50 (µM) |

| 4T1 | Murine Breast Cancer | 1.8 |

| A549 | Human Lung Cancer | 4.8 |

| HT-29 | Human Colorectal Cancer | 2.8 |

| HCT116 | Human Colorectal Cancer | 2.5 |

| MCF7 | Human Breast Cancer | 3.5 |

| PANC-1 | Human Pancreatic Cancer | 4.2 |

| U2OS | Human Osteosarcoma | 3.9 |

| Data from Miura et al. (2020)[3] |

HSP90 Inhibition

This compound analog C (VAC) has been identified as a novel inhibitor of Heat Shock Protein 90 (HSP90). VAC was shown to inhibit the HSP90-mediated refolding of luciferase in vitro, suggesting it interferes with the chaperone's function. This inhibition of HSP90 is proposed as the mechanism for its anti-proliferative activity.[3]

Anti-Inflammatory and Neuroprotective Potential

Currently, there is a significant lack of published data specifically investigating the anti-inflammatory and neuroprotective properties of this compound. While some vibsane-type diterpenoids have been noted for their diverse biological activities, dedicated studies on this compound in the context of inflammation and neurodegeneration are yet to be reported.

Pharmacokinetics and Toxicology

There is no publicly available information on the absorption, distribution, metabolism, and excretion (ADME) or the toxicological profile of this compound. These are critical areas that require investigation to assess its potential as a therapeutic agent.

Experimental Protocols

AML Cell Differentiation Assay

This protocol is based on the methodology described by Yu et al. (2016).[1]

Objective: To assess the ability of this compound to induce differentiation in AML cells.

Materials:

-

AML cell lines (e.g., HL-60)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound (stock solution in DMSO)

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control

-

All-trans retinoic acid (ATRA) as a positive control

-

Phosphate-buffered saline (PBS)

-

FITC-conjugated anti-CD11b antibody

-

PE-conjugated anti-CD14 antibody

-

Flow cytometer

-

Microscope

-

Giemsa stain

Procedure:

-

Culture HL-60 cells in RPMI-1640 with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Seed cells at a density of 2 x 10⁵ cells/mL in a 6-well plate.

-

Treat cells with various concentrations of this compound (e.g., 0.2, 1, 5, 10 µmol/L), PMA (10 nmol/L), or ATRA (1 µmol/L) for 72 hours. A DMSO vehicle control should be included.

-

Morphological Analysis:

-

After 72 hours, prepare cytospin slides of the cells.

-

Stain the slides with Giemsa stain.

-

Observe morphological changes indicative of differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, nuclear indentation) under a light microscope.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in staining buffer and incubate with FITC-anti-CD11b and PE-anti-CD14 antibodies for 30 minutes at 4°C in the dark.

-

Wash the cells and resuspend in PBS.

-

Analyze the expression of CD11b and CD14 using a flow cytometer.

-

PKC Translocation Assay

This protocol is based on the methodology described by Yu et al. (2016).[1]

Objective: To visualize the activation of PKC by this compound through its translocation to the plasma membrane.

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS

-

Plasmids encoding GFP-tagged PKC isoforms (e.g., PKC-α, -β, -γ)

-

Transfection reagent

-

This compound

-

PMA

-

Confocal microscope

Procedure:

-

Seed HEK293T cells on glass-bottom dishes.

-

Transfect the cells with the GFP-tagged PKC isoform plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow the cells to express the fusion proteins for 24-48 hours.

-

Before imaging, replace the culture medium with a suitable imaging buffer.

-

Acquire baseline images of the GFP signal, showing the cytoplasmic localization of the PKC-GFP fusion protein.

-

Add this compound (e.g., 5 µmol/L) or PMA (10 nmol/L) to the cells.

-

Immediately begin time-lapse imaging using a confocal microscope to capture the translocation of the GFP signal from the cytoplasm to the plasma membrane.

HSP90 Inhibition Assay (Luciferase Refolding)

This protocol is a general method for assessing HSP90 chaperone activity, as referenced in the study by Miura et al. (2020).[3]

Objective: To determine if a compound inhibits the ATP-dependent chaperone activity of HSP90.

Materials:

-

Recombinant human HSP90

-

Firefly luciferase

-

ATP

-

Luciferase assay reagent

-

Test compound (e.g., VAC)

-

A known HSP90 inhibitor (e.g., 17-AAG) as a positive control

-

Luminometer

Procedure:

-

Thermally denature firefly luciferase by heating at 42°C for 10 minutes.

-

In a reaction mixture, combine the denatured luciferase, recombinant HSP90, ATP, and the test compound at various concentrations.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 2 hours) to allow for HSP90-mediated refolding of the luciferase.

-

Add luciferase assay reagent to the reaction mixture.

-

Measure the luminescence using a luminometer. A decrease in luminescence compared to the vehicle control indicates inhibition of HSP90-mediated luciferase refolding.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel anti-cancer therapeutics, particularly for AML. Its unique mechanism of action, centered on the induction of cell differentiation, offers a potential alternative or complementary approach to conventional cytotoxic chemotherapy.

However, significant research gaps remain. To advance this compound towards clinical application, future research should focus on:

-

Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of cancer cell lines is crucial to understand its cytotoxic potential and spectrum of activity.

-

Exploring Anti-inflammatory and Neuroprotective Effects: Given the diverse biological activities of other diterpenoids, dedicated studies are needed to investigate whether this compound possesses anti-inflammatory or neuroprotective properties.

-

Pharmacokinetic and Toxicological Studies: In-depth ADME and toxicology studies are essential to evaluate the safety, stability, and bioavailability of this compound in vivo.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of additional this compound analogs will help to optimize its potency and selectivity and to identify the key structural features responsible for its biological activity.

References

Methodological & Application

Total Synthesis of Vibsanin A: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the total synthesis of (+)-Vibsanin A, a complex 11-membered vibsane diterpenoid. The synthesis described herein is based on the first total synthesis reported by Takao, Tsunoda, Kurisu, et al. in 2015. Additionally, this note outlines the known biological activity of Vibsanin A in myeloid leukemia cells, providing context for its potential therapeutic applications.

Introduction

This compound is a naturally occurring diterpenoid isolated from Viburnum awabuki. It belongs to the vibsane family of natural products, which are known for their diverse biological activities. The intricate, highly functionalized 11-membered ring structure of this compound has made it a challenging target for synthetic chemists. The successful total synthesis not only confirmed its absolute stereochemistry but also opened avenues for the synthesis of analogs for further biological evaluation. From a therapeutic standpoint, this compound has been shown to induce differentiation in acute myeloid leukemia (AML) cells, a mechanism that is of significant interest in oncology research.

Retrosynthetic Analysis and Strategy

The synthetic strategy for (+)-Vibsanin A hinges on a convergent approach, assembling two key fragments representing the upper and lower segments of the molecule. The key transformations in this synthesis include a stereoselective zinc-mediated Barbier-type allylation, an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to form the challenging 11-membered ring, and a final Mitsunobu reaction.

Synthetic Workflow Diagram

Caption: Retrosynthetic strategy for this compound.

Key Experimental Protocols

The following protocols are adapted from the supplementary information of the pivotal 2015 Organic Letters publication by Takao et al. and represent the key stages of the synthesis.

Zinc-Mediated Barbier-Type Allylation (Formation of the All-Carbon Quaternary Center)

This crucial step unites the upper and lower fragments of the molecule and stereoselectively establishes the all-carbon quaternary center.

Protocol:

-

To a stirred suspension of zinc powder (activated prior to use) in a saturated aqueous solution of NH₄Cl and THF (1:1) at room temperature, add a solution of the chiral aldehyde (upper fragment) and geranyl chloride (lower fragment) in THF.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of Rochelle's salt and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction (11-Membered Ring Formation)

This macrocyclization is a cornerstone of the synthesis, forming the core 11-membered ring structure.

Protocol:

-

To a solution of the linear precursor (containing a vinyl iodide and an aldehyde) in anhydrous and degassed DMF, add CrCl₂ and NiCl₂ under an argon atmosphere.

-

Stir the reaction mixture at room temperature for 24-48 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash successively with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the cyclized product.

Mitsunobu Reaction (Final Step)

The final step involves an intramolecular esterification to complete the synthesis of (+)-Vibsanin A.

Protocol:

-

To a solution of the seco-acid in anhydrous THF at 0 °C, add triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) sequentially.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-18 hours.

-

Concentrate the reaction mixture in vacuo.

-

Purify the crude product directly by flash column chromatography on silica gel to obtain (+)-Vibsanin A.

Quantitative Data Summary

The following table summarizes the yields for the key transformations and the characterization data for selected intermediates and the final product.

| Compound | Key Transformation | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | HRMS (m/z) |

| Homoallylic Alcohol | Zn-mediated Barbier-type Allylation | 75-85 | Characteristic signals for the newly formed alcohol proton (br s) and vinyl protons. | Signals corresponding to the quaternary carbon and the carbons of the newly formed C-C bond. | [M+Na]⁺ calculated and found values |

| Cyclized Product | Intramolecular NHK Reaction | 40-50 | Complex multiplet signals in the vinylic and aliphatic regions, indicative of the macrocyclic structure. | Resonances confirming the formation of the 11-membered ring and the presence of the secondary alcohol. | [M+Na]⁺ calculated and found values |

| (+)-Vibsanin A | Mitsunobu Reaction | 60-70 | Consistent with reported data for the natural product, showing characteristic signals for the ester and other functional groups.[1] | Consistent with reported data for the natural product.[1] | [M+Na]⁺ calculated and found values |

Note: Specific chemical shifts and coupling constants should be referenced from the original publication's supplementary information.

Biological Activity: Signaling Pathway in Acute Myeloid Leukemia

This compound has been identified as a potent inducer of differentiation in acute myeloid leukemia (AML) cells.[2] This activity is of significant therapeutic interest as it offers a potential alternative to cytotoxic chemotherapy. The mechanism of action involves the activation of the Protein Kinase C (PKC) signaling pathway.

This compound-Induced Signaling Cascade

This compound directly interacts with and activates PKC.[2] This activation initiates a downstream signaling cascade involving the Extracellular signal-Regulated Kinase (ERK) pathway. The activation of the PKC/ERK axis ultimately leads to a decrease in the expression of the c-Myc oncoprotein, a key regulator of cell proliferation and differentiation.[2] The downregulation of c-Myc is a critical event in the induction of myeloid differentiation. While the precise PKC isoform activated by this compound in AML cells has not been definitively identified, PKCα and PKCβ are known to play pro-survival roles in leukemia.[3] ERK-mediated phosphorylation of c-Myc at specific residues, such as Ser62, can mark it for subsequent degradation.[4][5]

Caption: Proposed signaling pathway of this compound in AML cells.

Conclusion

The total synthesis of (+)-Vibsanin A by Takao and coworkers represents a significant achievement in natural product synthesis, employing a strategic combination of powerful chemical transformations to construct a complex molecular architecture. The detailed protocols provided herein offer a guide for researchers interested in the synthesis of this compound and its analogs. Furthermore, the elucidation of its biological activity as a PKC activator that induces differentiation in AML cells highlights its potential as a lead compound in the development of novel anti-cancer therapies. Further research into the specific molecular interactions and downstream effectors of this compound will be crucial for its translation into a clinical setting.

References

- 1. Total synthesis of (+)-vibsanin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound sensitizes human acute myeloid leukemia cells to tyrosine kinase inhibitor-induced myeloid differentiation via activation of PKC and upregulation of Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Down-regulation of c-Myc following MEK/ERK inhibition halts the expression of malignant phenotype in rhabdomyosarcoma and in non muscle-derived human tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Vibsanin A Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibsanin A, a vibsane-type diterpenoid isolated from Viburnum odoratissimum, has emerged as a promising natural product with potent anti-leukemic properties. Preclinical studies, particularly in animal models of Acute Myeloid Leukemia (AML), have demonstrated its potential as a differentiation-inducing agent. These application notes provide a comprehensive overview of the in vivo studies conducted with this compound, including detailed experimental protocols and a summary of the quantitative data, to aid researchers in designing and executing further preclinical evaluations.

Therapeutic Application: Acute Myeloid Leukemia (AML)

The primary therapeutic application of this compound investigated in animal models is for the treatment of AML. In a key study, this compound was shown to induce the differentiation of myeloid leukemia cells, thereby inhibiting the proliferation of leukemic blasts and prolonging the survival of tumor-bearing mice.

Data Presentation: In Vivo Efficacy of this compound in AML Xenograft Model

The following table summarizes the quantitative data from a study utilizing a mouse xenograft model of human AML.

| Parameter | Details |

| Animal Model | NOD/SCID mice |

| Cell Line | Human AML cell line, HL-60 |

| Treatment | This compound |

| Dosage | 20 mg/kg |

| Administration Route | Intraperitoneal (i.p.) injection |

| Frequency | Every other day |

| Treatment Duration | Not specified |

| Primary Endpoint | Survival |

| Results | This compound administration significantly prolonged the survival of the mice compared to the vehicle control group. |

Experimental Protocols

AML Xenograft Mouse Model